molecular formula C9H10N2O2 B14585709 Benzenamine, N-methyl-N-(2-nitroethenyl)- CAS No. 61404-93-1

Benzenamine, N-methyl-N-(2-nitroethenyl)-

Cat. No.: B14585709
CAS No.: 61404-93-1
M. Wt: 178.19 g/mol
InChI Key: RUTWDVHNQBLUFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a derivative of aniline, where the amino group is substituted with a methyl group and a nitroethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, N-methyl-N-(2-nitroethenyl)- typically involves the nitration of N-methylaniline. The reaction is carried out by treating N-methylaniline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-nitration .

Industrial Production Methods: In an industrial setting, the production of Benzenamine, N-methyl-N-(2-nitroethenyl)- follows a similar nitration process but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and temperature control. The product is then purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: Benzenamine, N-methyl-N-(2-nitroethenyl)- undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Electrophiles such as halogens, in the presence of a Lewis acid catalyst.

Major Products Formed:

    Reduction: N-methyl-o-phenylenediamine.

    Substitution: Various substituted anilines depending on the electrophile used.

Scientific Research Applications

Benzenamine, N-methyl-N-(2-nitroethenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenamine, N-methyl-N-(2-nitroethenyl)- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophiles in biological systems. These interactions can lead to the formation of covalent bonds with biomolecules, affecting their function and activity.

Comparison with Similar Compounds

  • N-methyl-o-nitroaniline
  • N-ethyl-N-methylbenzenamine
  • N,N-dimethyl-4-nitroaniline

Comparison: Benzenamine, N-methyl-N-(2-nitroethenyl)- is unique due to the presence of both a nitro group and a methyl group on the aniline ring. This combination imparts distinct chemical properties, such as increased reactivity towards reduction and substitution reactions compared to its analogs .

Properties

CAS No.

61404-93-1

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

N-methyl-N-(2-nitroethenyl)aniline

InChI

InChI=1S/C9H10N2O2/c1-10(7-8-11(12)13)9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

RUTWDVHNQBLUFO-UHFFFAOYSA-N

Canonical SMILES

CN(C=C[N+](=O)[O-])C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.